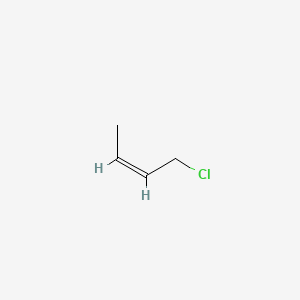

(Z)-1-Chlorobut-2-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4628-21-1 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

(Z)-1-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2- |

InChI Key |

YTKRILODNOEEPX-IHWYPQMZSA-N |

SMILES |

CC=CCCl |

Isomeric SMILES |

C/C=C\CCl |

Canonical SMILES |

CC=CCCl |

Other CAS No. |

591-97-9 4628-21-1 |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

1-chloro-2-butene 2-butenyl chloride crotyl chloride |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (Z)-1-Chlorobut-2-ene from cis-But-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Z)-1-chlorobut-2-ene, also known as cis-crotyl chloride, from its corresponding precursor, cis-but-2-en-1-ol (cis-crotyl alcohol). The conversion of allylic alcohols to allylic chlorides is a fundamental transformation in organic synthesis, pivotal for the introduction of a versatile chemical handle for further molecular elaboration in the development of pharmaceuticals and other fine chemicals. This document details the reaction mechanism, provides a robust experimental protocol, and presents key quantitative data. Particular emphasis is placed on the stereochemical control required to selectively synthesize the (Z)-isomer, a critical aspect for applications where specific stereochemistry is paramount.

Introduction

This compound is a valuable reagent and intermediate in organic synthesis, utilized in the construction of more complex molecules through nucleophilic substitution and coupling reactions. The stereochemical integrity of the double bond is often crucial for the desired biological activity or material properties of the final product. The synthesis of this compound from cis-but-2-en-1-ol presents a challenge in controlling the stereochemistry, as allylic systems are prone to rearrangements and isomerization. This guide focuses on a reliable method for this transformation, emphasizing the conditions that favor the retention of the cis configuration.

Reaction Mechanism and Stereochemical Considerations

The conversion of alcohols to alkyl chlorides is commonly achieved using thionyl chloride (SOCl₂). The mechanism of this reaction, particularly with allylic alcohols, is highly dependent on the reaction conditions, which dictates the stereochemical outcome.

The reaction proceeds through the formation of an intermediate alkyl chlorosulfite. In the presence of a base such as pyridine, the reaction typically follows an Sₙ2 pathway, leading to an inversion of configuration at the stereocenter. However, for the synthesis of this compound from cis-but-2-en-1-ol, retention of the double bond geometry is desired. This is achieved through an Sₙi (Substitution Nucleophilic internal) or Sₙi' mechanism, which is favored in the absence of a base and in non-polar, non-coordinating solvents.

In the Sₙi mechanism, the chlorine atom is delivered from the chlorosulfite intermediate to the same face from which the leaving group departs, resulting in retention of configuration. In the case of allylic systems, an Sₙi' mechanism can also occur, where the nucleophile attacks the γ-carbon of the allylic system. Careful control of reaction conditions is therefore essential to favor the desired Sₙi pathway and minimize competing reactions.

Figure 1: Proposed Sₙi reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the work of Hatch and Nesbitt and is optimized for the synthesis of this compound with high stereochemical fidelity.[1]

Materials:

-

cis-But-2-en-1-ol (cis-crotyl alcohol)

-

Thionyl chloride (SOCl₂), redistilled

-

Anhydrous diethyl ether

-

Anhydrous calcium chloride

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Flask: 72.1 g (1.0 mol) of cis-but-2-en-1-ol is placed in the flask along with 100 mL of anhydrous diethyl ether.

-

Addition of Thionyl Chloride: The flask is cooled in an ice-water bath, and 131 g (1.1 mol) of redistilled thionyl chloride is added dropwise from the dropping funnel over a period of 2-3 hours with continuous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: The reaction mixture is carefully poured into 200 mL of ice-cold water. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

-

Drying and Solvent Removal: The ethereal solution is dried over anhydrous calcium chloride. The drying agent is removed by filtration, and the diethyl ether is carefully removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is purified by fractional distillation. The fraction boiling at 84-85 °C is collected.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from cis-but-2-en-1-ol.

| Parameter | Value | Reference |

| Starting Material | cis-But-2-en-1-ol | |

| Reagent | Thionyl Chloride (SOCl₂) | |

| Solvent | Anhydrous Diethyl Ether | |

| Reaction Temperature | 0-10 °C (addition), Room Temp. | [1] |

| Reaction Time | 4-5 hours | [1] |

| Yield | ~75% | [1] |

| Boiling Point of Product | 84-85 °C | |

| Purity of (Z)-isomer | >95% | [1] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84.1 °C |

| Density (20°C) | 0.9246 g/mL |

| Refractive Index (n²⁰/D) | 1.4390 |

Spectroscopic data is crucial for confirming the cis stereochemistry.

-

¹H NMR (CDCl₃, 400 MHz): δ 5.75-5.85 (m, 1H, =CH), 5.55-5.65 (m, 1H, =CH), 4.10 (d, J=7.2 Hz, 2H, CH₂Cl), 1.70 (d, J=6.8 Hz, 3H, CH₃). The coupling constant between the vinylic protons is a key indicator of the cis configuration.

-

¹³C NMR (CDCl₃, 100 MHz): δ 130.5, 125.8, 45.2, 17.6.

-

IR (neat, cm⁻¹): ~3030 (C-H, sp²), ~2920 (C-H, sp³), ~1655 (C=C), ~730 (C-Cl).

Safety Considerations

-

Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.

-

The reaction evolves hydrogen chloride gas, which is corrosive and toxic. A proper gas trap should be used.

Conclusion

The synthesis of this compound from cis-but-2-en-1-ol with high stereochemical purity is achievable through the careful application of thionyl chloride in a non-coordinating solvent and in the absence of a base. This method, which favors the Sₙi mechanism, provides a reliable route to this important synthetic intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to (Z)-1-Chlorobut-2-ene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a reactive organochlorine compound with significant applications as an intermediate in organic synthesis. Its stereochemistry plays a crucial role in the outcome of chemical transformations, making a thorough understanding of its properties and synthesis essential for its effective use. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed methodologies for its synthesis via the hydrochlorination of 1,3-butadiene (B125203) and subsequent analytical characterization are presented.

Chemical Identity and Physical Properties

This compound is the cis isomer of 1-chlorobut-2-ene. Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (2Z)-1-chlorobut-2-ene[1] |

| Synonyms | cis-1-Chloro-2-butene, cis-Crotyl chloride[1][2] |

| CAS Number | 4628-21-1[2][3] |

| Molecular Formula | C4H7Cl[2][3] |

| Molecular Weight | 90.55 g/mol [1][2] |

| Canonical SMILES | C/C=C\CCl[2] |

| InChI | InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-[1] |

| InChIKey | YTKRILODNOEEPX-IHWYPQMZSA-N[1] |

| Physical Property | Value | Reference |

| Melting Point | -96 °C (estimate) | [2] |

| Boiling Point | 69.71 °C (estimate) | [3] |

| Density | 1.423 g/cm³ | [2] |

| Refractive Index | 1.4365 | [2] |

| Vapor Pressure | 80.6 mmHg at 25°C | [2] |

Chemical Properties and Reactivity

This compound is a reactive alkylating agent due to the presence of the allylic chloride. It participates in various nucleophilic substitution reactions. The stereochemistry of the double bond is a key feature, influencing the stereochemical outcome of its reactions.

The primary route to this compound is the hydrochlorination of 1,3-butadiene. This reaction proceeds via an electrophilic addition mechanism, leading to a mixture of products. The formation of this compound is favored under conditions of kinetic control, typically at lower temperatures.[4] The reaction yields a mixture of (E)- and this compound (the 1,4-addition products) and 3-chlorobut-1-ene (the 1,2-addition product).[4]

Experimental Protocols

Synthesis of this compound via Hydrochlorination of 1,3-Butadiene

This protocol describes a general procedure for the synthesis of a mixture of chlorobutene isomers, with conditions favoring the formation of the 1,4-addition products, including the (Z)-isomer.

Materials:

-

1,3-Butadiene

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

Ice-salt bath

-

Gas dispersion tube

-

Three-necked round-bottom flask

-

Condenser (with a drying tube)

-

Magnetic stirrer

-

Fractional distillation apparatus

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube reaching below the surface of the liquid, and a condenser protected by a drying tube.

-

Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.

-

Place a measured amount of concentrated hydrochloric acid into the flask.

-

Slowly bubble a stream of 1,3-butadiene gas through the cold, stirred hydrochloric acid. The reaction is exothermic and the temperature should be carefully monitored and maintained at low temperatures to favor the kinetically controlled 1,4-addition product.[4]

-

After the addition is complete, continue stirring for a short period at the same temperature.

-

Allow the reaction mixture to warm to room temperature and then transfer it to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent. The resulting liquid is a mixture of chlorobutene isomers.

Purification by Fractional Distillation

The separation of the this compound from the other isomers can be achieved by fractional distillation.[5]

Procedure:

-

Set up a fractional distillation apparatus with an efficient fractionating column.

-

Carefully distill the crude mixture of chlorobutene isomers.

-

Collect the fractions based on their boiling points. This compound has a slightly lower boiling point than its (E)-isomer.

Analytical Characterization

The composition of the product mixture and the purity of the isolated this compound can be determined using the following analytical techniques.

Gas Chromatography (GC):

-

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).[6]

-

Sample Preparation: Dilute a small sample of the product mixture in a suitable solvent (e.g., dichloromethane).

-

Analysis: Inject the sample into the GC and run a temperature program to separate the different chlorobutene isomers based on their boiling points and interactions with the stationary phase.[6] The relative peak areas can be used to determine the ratio of the isomers in the mixture.

Spectroscopic Analysis: The identity and structure of this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | This compound |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 129.7 (C2), 126.2 (C3), 39.2 (C1), 12.7 (C4)[4] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3080-2980 (alkenyl C-H stretch), 1640 (C=C stretch), 610 (C-Cl stretch)[4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 90 (³⁵Cl) and 92 (³⁷Cl) in a ~3:1 ratio. Base Peak: m/z 55 (allylic cleavage)[4] |

Visualizations

Caption: Synthesis of chlorobutene isomers from 1,3-butadiene.

Caption: Workflow for the purification and analysis of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid. It is harmful if swallowed or inhaled and causes skin irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Applications

This compound is a valuable intermediate in organic synthesis.[4] Its bifunctional nature (a double bond and a reactive chloride) allows for a wide range of subsequent chemical modifications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the specific cis-stereochemistry is required.[4]

References

Spectroscopic Profile of (Z)-1-Chlorobut-2-ene: A Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth spectroscopic analysis of (Z)-1-Chlorobut-2-ene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound, also known as cis-1-chloro-2-butene, is a volatile, chlorinated alkene with significant applications in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural visualizations.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the double bond.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 3.92 | Doublet (d) | 6.8 |

| H2 | 5.45 | Multiplet (m) | 10.2 (H2-H3) |

| H3 | 5.45 | Multiplet (m) | 10.2 (H2-H3) |

| H4 | 1.61 | Triplet (t) | 7.1 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 39.2 |

| C2 | 129.7 |

| C3 | 126.2 |

| C4 | 12.7 |

Solvent: CDCl₃, Frequency: 100 MHz[1]

The coupling constant of 10.2 Hz between the vinyl protons (H2 and H3) is characteristic of a cis-configuration, confirming the (Z)-isomer.[1]

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are detailed below.

Table 3: IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | 1640 | Medium |

| C-Cl Stretch | 610 | Strong |

| Alkenyl C-H Stretch | 2980–3080 | Medium |

The C=C stretching frequency at 1640 cm⁻¹ is characteristic of a cis-disubstituted alkene.[1] The strong absorption at 610 cm⁻¹ corresponds to the C-Cl stretching vibration.[1]

Caption: Key IR absorptions of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance |

| 90/92 | [M]⁺ | Moderate (3:1 ratio) |

| 55 | [C₄H₇]⁺ | 100% (Base Peak) |

| 49/51 | [CH₂Cl]⁺ | Moderate (3:1 ratio) |

The molecular ion peaks are observed at m/z 90 and 92, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural 3:1 abundance ratio.[1] The base peak at m/z 55 results from the loss of a chlorine radical.[1]

Caption: Mass spectrometry fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation:

-

Due to the volatile nature of this compound, sample preparation should be conducted in a well-ventilated fume hood.

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

Data Acquisition:

-

The NMR spectra are acquired on a 400 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound, requiring minimal sample preparation.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like this compound.

-

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system. The GC column separates the compound from any impurities before it enters the mass spectrometer.

-

-

Data Acquisition:

-

Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

-

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the analysis of this compound. The distinct NMR, IR, and MS fingerprints are invaluable for the unambiguous identification and characterization of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible spectroscopic data.

References

Stereospecific Synthesis of (Z)-1-Chlorobut-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary stereospecific methodologies for the synthesis of (Z)-1-Chlorobut-2-ene, a crucial intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of the hydrochlorination of 1,3-butadiene (B125203) and the stereospecific conversion of (Z)-but-2-en-1-ol, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.

Executive Summary

The stereospecific synthesis of this compound, also known as (Z)-crotyl chloride, is a critical process for the construction of complex molecules with defined stereochemistry. The two principal methods discussed herein are the kinetically controlled hydrochlorination of 1,3-butadiene and the stereospecific chlorination of (Z)-but-2-en-1-ol. While the former offers a direct route from a readily available feedstock, it typically yields a mixture of isomers requiring careful control of reaction conditions to maximize the desired (Z)-isomer. The latter approach provides a more direct and potentially more stereospecific route, contingent on the availability of the corresponding Z-allylic alcohol. This guide aims to provide the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

Hydrochlorination of 1,3-Butadiene

The reaction of hydrogen chloride with 1,3-butadiene is a classic example of a reaction that can be directed towards different products based on kinetic versus thermodynamic control. The formation of this compound is favored under conditions of kinetic control.

Reaction Mechanism and Stereoselectivity

The hydrochlorination of 1,3-butadiene proceeds through an allylic carbocation intermediate. Protonation of one of the double bonds leads to a resonance-stabilized carbocation. At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The 1,2-addition product, 3-chloro-1-butene (B1220285), and the 1,4-addition products, (Z)- and (E)-1-chlorobut-2-ene, are all formed. The use of a polar solvent like acetic acid and a cuprous chloride catalyst can favor the formation of the 1,4-adducts, with lower temperatures promoting the formation of the less stable (Z)-isomer.

Experimental Protocol: Kinetically Controlled Hydrochlorination

This protocol is designed to maximize the yield of the (Z)-isomer.

Materials:

-

1,3-Butadiene

-

Hydrogen Chloride (gas)

-

Cuprous Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice-salt bath

-

Anhydrous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Dry, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a dry ice condenser, and a mechanical stirrer, dissolve cuprous chloride (0.1 eq) in glacial acetic acid under an inert atmosphere.

-

Cool the solution to -20 °C using an ice-salt bath.

-

Condense a known amount of 1,3-butadiene (1.0 eq) into the cooled reaction vessel.

-

Slowly bubble hydrogen chloride gas (1.1 eq) through the stirred solution, maintaining the temperature between -20 °C and -15 °C.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring it into a slurry of ice and anhydrous sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

The crude product is a mixture of chlorobutene isomers. Isolate this compound by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Temperature | -20 °C to -15 °C | [General Knowledge] |

| Catalyst | Cuprous Chloride | [1] |

| Solvent | Glacial Acetic Acid | [General Knowledge] |

| Typical Z:E Ratio | Varies, Z-isomer favored | [1] |

| Overall Yield | Moderate | [General Knowledge] |

Isomerization of 3-Chloro-1-butene

An alternative approach to obtain a mixture containing this compound is the catalyzed isomerization of the readily available 3-chloro-1-butene.

Reaction Overview

Heating 3-chloro-1-butene in the presence of a catalyst, such as cuprous chloride, in a polar aprotic solvent like dimethylformamide, leads to an equilibrium mixture of 3-chloro-1-butene and both (Z)- and (E)-1-chlorobut-2-ene.[1] The (Z)-isomer can then be isolated by fractional distillation.

References

An In-depth Technical Guide to the Stability and Storage of (Z)-1-Chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Z)-1-chlorobut-2-ene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding the stability profile of this compound is critical for ensuring its integrity, minimizing degradation, and maintaining safety in research and development settings.

Core Stability Profile

This compound is a moderately stable compound.[1] Its stability is primarily influenced by its stereochemistry and its nature as an allylic chloride. The cis geometry of the Z-isomer introduces steric hindrance that can affect its reactivity and stability compared to its trans counterpart.[1]

Isomeric Stability and Interconversion

1-chlorobut-2-ene exists as two stereoisomers, (Z) and (E), and a regioisomer, 3-chlorobut-1-ene. The thermodynamic stability of these isomers follows the order: (E)-1-chlorobut-2-ene > this compound > 3-chlorobut-1-ene.[1] The greater stability of the (E)-isomer is attributed to reduced steric hindrance.[1]

Under thermal stress, these isomers can interconvert. For instance, at 80°C, an equilibrium mixture is formed containing approximately 45% this compound, 40% (E)-1-chlorobut-2-ene, and 15% 3-chlorobut-1-ene.[1] This isomerization is a critical consideration for reactions conducted at elevated temperatures and for the long-term storage of the pure (Z)-isomer.

Decomposition Pathways

As an allylic chloride, this compound is susceptible to nucleophilic substitution and elimination reactions.[1] The allylic position of the chlorine atom facilitates the formation of a resonance-stabilized allylic carbocation, making it more reactive than its vinylic isomer, 3-chlorobut-1-ene.[1][2]

A primary decomposition pathway is hydrolysis, which can occur in the presence of water to yield a mixture of allylic alcohols.[3] Other nucleophiles can also displace the chloride ion.[4] Additionally, under basic conditions, dehydrohalogenation can occur.

Factors Influencing Stability

-

Temperature: Elevated temperatures can promote isomerization to the more stable (E)-isomer and accelerate decomposition.[1] Low reaction temperatures (55–65°C) are favored during synthesis to minimize thermal randomization.[1]

-

Light: While not explicitly documented for this specific compound in the provided results, allylic halides are often sensitive to light, which can initiate radical-mediated decomposition pathways.

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided.

-

Moisture: The presence of water can lead to hydrolysis.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the physicochemical properties and stability of 1-chlorobut-2-ene isomers.

Table 1: Physicochemical Properties of 1-Chlorobut-2-ene Isomers

| Property | This compound | (E)-1-Chlorobut-2-ene |

| CAS Number | 4628-21-1[6][7][8] | 4894-61-5[9][10][11][12][13] |

| Molecular Formula | C₄H₇Cl[1][6][7][14] | C₄H₇Cl[9][10][11][12][13] |

| Molecular Weight | 90.55 g/mol [1][10][14] | 90.55 g/mol [10][12][15] |

| Boiling Point | 84.1°C | 84.8°C |

| Melting Point | -96°C (estimate)[7][14][16] | -65°C |

| Density | 0.9246 g/mL at 20°C | 0.9295 g/mL at 20°C |

| Refractive Index | 1.4390 (at 20°C) | 1.4350 (at 20°C) |

Table 2: Relative Stability and Isomerization Data

| Isomer | Relative Thermodynamic Stability | Equilibrium Composition at 80°C[1] |

| (E)-1-Chlorobut-2-ene | High[1] | ~40% |

| This compound | Moderate[1] | ~45% |

| 3-Chlorobut-1-ene | Low[1] | ~15% |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and safety of this compound.

Storage Conditions

-

Temperature: Store in a cool place.[5] A storage temperature of 0-6°C is recommended. For enhanced stability, storage at -20°C, similar to other allylic chlorides, can be considered.[17]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Atmosphere: While not specified, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice for reactive intermediates to prevent degradation from atmospheric oxygen or moisture.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9] The compound is highly flammable.[5] Take precautionary measures against static discharge.[9]

Handling Precautions

-

Use in a well-ventilated area or outdoors.

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9]

-

Wash hands and face thoroughly after handling.[9]

Experimental Protocols

Protocol: Isothermal Stability Assessment of this compound

-

Sample Preparation: Aliquot purified this compound into several amber glass vials with PTFE-lined screw caps. A subset of vials may include a proposed stabilizer (e.g., propylene (B89431) oxide, often used for allyl chloride).[17] A headspace of inert gas (e.g., argon) is introduced before sealing.

-

Storage Conditions: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, and 40°C). A parallel set of samples can be exposed to controlled UV/Vis light to assess photostability.

-

Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analytical Method:

-

Dilute the samples in a suitable solvent (e.g., chloroform-d (B32938) for NMR or a volatile solvent for GC).

-

Analyze the samples using Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the percentage of this compound, (E)-1-chlorobut-2-ene, 3-chlorobut-1-ene, and any new degradation products.

-

Confirm the identity of the major components and degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the isomeric ratio and the formation of byproducts.[1]

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Determine the rate of degradation and isomerization.

Visualizations

The following diagrams illustrate key relationships and pathways related to the stability of this compound.

Caption: Isomerization equilibrium of 1-chlorobut-2-ene.

Caption: Simplified hydrolysis pathway of this compound.

Caption: Experimental workflow for stability assessment.

Conclusion

This compound is a valuable chemical intermediate with moderate stability. Its propensity to isomerize to the more stable (E)-form, particularly at elevated temperatures, and its susceptibility to nucleophilic substitution and hydrolysis necessitate careful handling and storage. To preserve the integrity and purity of this compound, it is imperative to store it at low temperatures (0-6°C or below), in tightly sealed containers, protected from light and moisture, and away from incompatible substances. Adherence to these conditions will ensure its successful application in research and development while maintaining a safe laboratory environment.

References

- 1. This compound | 4628-21-1 | Benchchem [benchchem.com]

- 2. Ch 10: Allylic systems [chem.ucalgary.ca]

- 3. Solved 6. 1-Chloro-2-butene undergoes hydrolysis in warm | Chegg.com [chegg.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 4628-21-1 [m.chemicalbook.com]

- 8. 2-Butene, 1-chloro-, (2Z)- | C4H7Cl | CID 5463237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. (E)-1-Chlorobut-2-ene | 4894-61-5 [chemicalbook.com]

- 11. (E)-1-chlorobut-2-ene [webbook.nist.gov]

- 12. (E)-1-chlorobut-2-ene [webbook.nist.gov]

- 13. (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. (E)-1-chlorobut-2-ene (CAS 4894-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. chembk.com [chembk.com]

- 17. Allyl chloride, 98%, stab. with propylene oxide, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity Profile of cis-1-Chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1-Chlorobut-2-ene is a reactive allylic halide that serves as a versatile intermediate in organic synthesis. Its reactivity is characterized by a dynamic interplay of nucleophilic substitution (SN1, SN2, and SN2') and elimination (E2) pathways, largely dictated by reaction conditions such as the nature of the nucleophile, solvent polarity, and temperature. A hallmark of its reactivity is the propensity to undergo allylic rearrangement, leading to the formation of isomeric products. This guide provides a comprehensive overview of the synthesis, key reactions, and mechanistic underpinnings of cis-1-chlorobut-2-ene's reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

Introduction

cis-1-Chlorobut-2-ene, an organochloride with the chemical formula C4H7Cl, is a constitutional isomer of crotyl chloride.[1] The presence of a chlorine atom adjacent to a carbon-carbon double bond confers significant reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[2] Understanding the factors that govern its reaction pathways is crucial for controlling product distribution and achieving desired synthetic outcomes. This technical guide delves into the core aspects of its reactivity profile, with a focus on nucleophilic substitution and elimination reactions.

Synthesis of cis-1-Chlorobut-2-ene

The stereoselective synthesis of cis-1-chlorobut-2-ene is typically achieved through the chlorination of the corresponding cis-2-buten-1-ol (B1594861). Common chlorinating agents include triphenylphosphine (B44618) in carbon tetrachloride or oxalyl chloride.[3][4] An alternative route involves the hydrochlorination of 1,3-butadiene, which often yields a mixture of isomers, including 3-chloro-1-butene (B1220285) (the kinetic product) and 1-chloro-2-butene (B1196595) (the thermodynamic product).[5] Controlling the cis/trans ratio in this case requires careful manipulation of reaction temperature and time.[5]

Experimental Protocol: Synthesis from cis-2-Buten-1-ol

This protocol is adapted from established procedures for the conversion of allylic alcohols to allylic chlorides.

Materials:

-

cis-2-Buten-1-ol

-

Triphenylphosphine (PPh3)

-

Carbon tetrachloride (CCl4)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add cis-2-buten-1-ol with continuous stirring.

-

To this mixture, add carbon tetrachloride dropwise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure cis-1-chlorobut-2-ene.

Nucleophilic Substitution Reactions

cis-1-Chlorobut-2-ene readily undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The choice of pathway is highly dependent on the reaction conditions.

SN1 Reactivity and Allylic Rearrangement

Under conditions that favor an SN1 mechanism (e.g., in the presence of a weak nucleophile and a polar protic solvent like ethanol (B145695) or water), cis-1-chlorobut-2-ene ionizes to form a resonance-stabilized allylic carbocation.[6][7][8] This carbocation has two resonance contributors, allowing the nucleophile to attack at either the α-carbon (C1) or the γ-carbon (C3).

Attack at the α-carbon results in the direct substitution product, cis-2-buten-1-ol, while attack at the γ-carbon leads to the rearranged product, 3-buten-2-ol.[3][9] The mixture of these two products is a common outcome in the solvolysis of 1-chlorobut-2-ene.[3]

SN2 and SN2' Reactivity

With strong nucleophiles and in polar aprotic solvents, which favor the SN2 mechanism, direct backside attack on the α-carbon can occur, leading to the formation of cis-2-buten-1-ol with inversion of configuration (though in this achiral substrate, this is not stereochemically observable).[10]

Concurrently, the nucleophile can also attack the γ-carbon in a concerted fashion, displacing the chloride ion and causing a shift of the double bond. This is known as the SN2' mechanism.[7][8] The SN2' pathway is often competitive with the SN2 pathway for allylic halides.

Quantitative Data on Nucleophilic Substitution

| Reaction Condition | Nucleophile | Predominant Mechanism | Expected Major Product(s) |

| Polar protic solvent (e.g., H2O, EtOH), weak nucleophile | H2O, EtOH | SN1 | Mixture of cis-2-buten-1-ol and 3-buten-2-ol |

| Polar aprotic solvent (e.g., Acetone, DMF), strong nucleophile | OH-, CN- | SN2 / SN2' | Mixture of cis-2-buten-1-ol and 3-buten-2-ol |

| Gilman Reagent (Organocuprate) | R2CuLi | SN2 | C-C coupled product (direct substitution)[11][12] |

Table 1: Summary of Nucleophilic Substitution Pathways and Expected Products.

Experimental Protocol: Kinetic Study of Solvolysis

This protocol is adapted from standard procedures for studying the solvolysis of alkyl halides and can be used to determine the reaction order and rate constant for the solvolysis of cis-1-chlorobut-2-ene.[5][13]

Materials:

-

cis-1-Chlorobut-2-ene

-

Ethanol/water solvent mixtures (e.g., 50:50, 60:40 by volume)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

-

Bromothymol blue indicator

-

Acetone

-

Burette, pipettes, Erlenmeyer flasks, stopwatch, constant temperature bath.

Procedure:

-

Reaction Setup: In an Erlenmeyer flask, prepare the desired ethanol/water solvent mixture. Add a few drops of bromothymol blue indicator.

-

Initiation: Prepare a stock solution of cis-1-chlorobut-2-ene in a small amount of acetone. To start the reaction, rapidly add a known volume of the stock solution to the solvent mixture and start the stopwatch immediately.

-

Titration: The solvolysis reaction produces HCl, which will cause the indicator to change from blue (basic/neutral) to yellow (acidic). Add a small, precise volume of the standardized NaOH solution from a burette to turn the solution back to blue.

-

Data Collection: Record the time it takes for the solution to turn yellow again. Immediately add another aliquot of NaOH and record the time for the color change. Repeat this process for several intervals.

-

Data Analysis: The rate of the reaction can be determined by plotting the concentration of the reacted alkyl halide (calculated from the amount of NaOH added) versus time. The order of the reaction can be determined by plotting ln[R-Cl] vs. time (for first-order) or 1/[R-Cl] vs. time (for second-order).

Elimination Reactions

Under strongly basic conditions, cis-1-chlorobut-2-ene can undergo elimination reactions, primarily through the E2 mechanism, to yield 1,3-butadiene.[5] The use of a sterically hindered base, such as potassium tert-butoxide, strongly favors elimination over substitution.[14][15][16]

E2 Mechanism

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, and the leaving group departs simultaneously, forming a double bond. For the E2 reaction to occur efficiently, the β-hydrogen and the leaving group should ideally be in an anti-periplanar conformation.[17]

| Base | Steric Hindrance | Expected Major Pathway |

| Sodium hydroxide (NaOH) | Low | Competition between SN2/SN2' and E2 |

| Potassium tert-butoxide (KOtBu) | High | E2 |

Table 2: Influence of Base on the Reaction Pathway.

Experimental Protocol: Elimination Reaction and Product Analysis

This protocol outlines a general procedure for carrying out an elimination reaction of cis-1-chlorobut-2-ene and analyzing the products.

Materials:

-

cis-1-Chlorobut-2-ene

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, gas chromatograph (GC).

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add cis-1-chlorobut-2-ene to the solution and reflux the mixture for a specified time.

-

Monitor the reaction by GC to observe the disappearance of the starting material and the formation of products.

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Analyze the product mixture by gas chromatography to determine the relative amounts of any remaining starting material, substitution products, and the desired elimination product (1,3-butadiene).

Gas Chromatography (GC) Analysis:

-

Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-624) is suitable for separating the volatile components.[18][19]

-

Injector and Detector Temperature: Typically set around 200-250 °C.

-

Oven Program: An initial temperature of around 40 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of around 150 °C.

-

Identification: Peaks can be identified by comparing their retention times to those of authentic standards of cis-1-chlorobut-2-ene, cis-2-buten-1-ol, 3-buten-2-ol, and 1,3-butadiene. Confirmation can be achieved using GC-Mass Spectrometry (GC-MS).

Conclusion

The reactivity of cis-1-chlorobut-2-ene is a nuanced subject of significant interest in synthetic organic chemistry. Its behavior is a delicate balance between competing nucleophilic substitution (SN1, SN2, SN2') and elimination (E2) pathways. The formation of a resonance-stabilized allylic cation in polar protic media leads to a mixture of direct and rearranged substitution products. In contrast, strong, unhindered nucleophiles can promote a mixture of SN2 and SN2' reactions, while sterically bulky bases favor E2 elimination to form the conjugated diene. A thorough understanding of these competing pathways, guided by the principles and experimental approaches outlined in this guide, is essential for harnessing the synthetic potential of this versatile building block in research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]

- 3. CIS-2-BUTEN-1-OL(4088-60-2) 13C NMR [m.chemicalbook.com]

- 4. 2-Buten-1-ol(504-61-0) 13C NMR [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. theochem.mercer.edu [theochem.mercer.edu]

- 7. chembk.com [chembk.com]

- 8. Gas Chromatography – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]

- 9. gauthmath.com [gauthmath.com]

- 10. studylib.net [studylib.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. amherst.edu [amherst.edu]

- 14. askfilo.com [askfilo.com]

- 15. Solved 1. The compound below can undergo elimination when | Chegg.com [chegg.com]

- 16. askfilo.com [askfilo.com]

- 17. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 18. jackwestin.com [jackwestin.com]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of (Z)-1-Chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-Chlorobut-2-ene, a member of the allylic halide family, is a valuable reagent and intermediate in organic synthesis. Its stereochemistry and reactive chlorine atom make it a versatile building block for the introduction of the crotyl group in a stereocontrolled manner, a structural motif present in numerous natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

Historical Perspective

The history of this compound is intrinsically linked to the broader study of "crotyl chloride," a term historically used to describe a mixture of its isomers. Early investigations in the mid-20th century focused on the synthesis and characterization of these isomeric mixtures, with the specific isolation and stereochemical assignment of the (Z)-isomer evolving over time.

A pivotal moment in the synthesis of crotyl chloride isomers was the investigation into the hydrochlorination of 1,3-butadiene (B125203). Early patents from the 1950s describe the use of copper(I) chloride catalysts in this reaction.[1] Seminal work by Kharasch, Kritchevsky, and Mayo in 1937 on the addition of hydrogen halides to dienes laid the mechanistic groundwork for understanding the formation of both 1,2- and 1,4-addition products. The 1,4-addition of hydrogen chloride to 1,3-butadiene yields a mixture of (E)- and this compound, while the 1,2-addition product is 3-chlorobut-1-ene.[2]

A significant contribution to the specific preparation of the cis (Z) and trans (E) isomers of crotyl chloride was made by Lewis F. Hatch and his group in the 1950s. Their work on allylic chlorides provided some of the first detailed methods for the preparation and characterization of these distinct isomers.

Another key development was the discovery of the isomerization of 3-chlorobut-1-ene to the thermodynamically more stable 1-chlorobut-2-ene isomers. This process, often catalyzed by cuprous chloride, provided an alternative route to obtaining the desired crotyl chloride mixture.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be approached through several key historical methods. Below are detailed protocols for the primary synthetic routes, providing a practical guide for laboratory preparation.

Hydrochlorination of 1,3-Butadiene

This method, a cornerstone in the industrial production of crotyl chloride, yields a mixture of isomers. The proportion of the (Z)-isomer is influenced by reaction conditions.

Experimental Protocol (Adapted from US Patent 3,055,954)

-

Materials:

-

1,3-Butadiene

-

Hydrogen Chloride (gas)

-

Cuprous Chloride (CuCl)

-

Acetic Acid (glacial)

-

3-Chloro-1-butene (B1220285) (for controlled reaction medium)

-

-

Procedure:

-

To a reaction vessel equipped with a gas inlet, stirrer, and temperature control, add glacial acetic acid.

-

Add cuprous chloride to the acetic acid to act as a catalyst. The patent suggests an amount of about 0.5% to 1% by weight based on the weight of the acetic acid.

-

Introduce a controlled amount of 3-chloro-1-butene to the reaction medium. The patent specifies a mole ratio of 3-chloro-1-butene to 1,3-butadiene of from about 1:3 to about 1:4 to suppress the formation of the undesired 3-chloro-1-butene isomer.

-

Maintain the reaction temperature in the range of 55°C to 65°C.

-

Simultaneously, introduce gaseous 1,3-butadiene and hydrogen chloride into the reaction mixture. A molar ratio of approximately 1 mole of hydrogen chloride per mole of 1,3-butadiene is recommended.

-

After the reaction is complete, the mixture is worked up by adding water to separate the organic and aqueous layers.

-

The organic layer, containing the chlorobutene isomers, is then subjected to fractional distillation to separate the different isomers.

-

Quantitative Data:

| Parameter | Value | Reference |

| Typical Isomer Ratio (1-chlorobut-2-ene : 3-chlorobut-1-ene) | ~80% : ~20% | [2] |

| Optimal Temperature | 55-65°C | US Patent 3,055,954 |

| Catalyst | Cuprous Chloride | [1] |

Isomerization of 3-Chloro-1-butene

This method provides a route to the 1-chlorobut-2-ene isomers from the kinetically favored 1,2-addition product of butadiene hydrochlorination.

Experimental Protocol

-

Materials:

-

3-Chloro-1-butene

-

Cuprous Chloride (CuCl)

-

Dimethylformamide (DMF) or other suitable solvent

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and stirrer, dissolve cuprous chloride in a suitable solvent such as dimethylformamide.

-

Add 3-chloro-1-butene to the catalyst solution.

-

Heat the reaction mixture to a temperature of around 60°C.

-

The isomerization process is allowed to proceed for several hours (e.g., 5 hours) to reach equilibrium.

-

The progress of the reaction can be monitored by techniques such as gas chromatography to determine the ratio of the isomers.

-

Upon completion, the product mixture is isolated and purified by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Equilibrium Mixture at 60°C | This compound, (E)-1-chlorobut-2-ene, and 3-chloro-1-butene | |

| Equilibrium Constant (Keq) | 3.88 |

Synthesis from (Z)-Crotyl Alcohol

For a stereospecific synthesis of this compound, the reaction of (Z)-crotyl alcohol with a suitable chlorinating agent is the preferred laboratory method.

Experimental Protocol

-

Materials:

-

(Z)-Crotyl alcohol

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrachloride (CCl₄) or other suitable chlorinating agent

-

Anhydrous diethyl ether or other suitable solvent

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add carbon tetrachloride to the stirred solution.

-

To this mixture, add a solution of (Z)-crotyl alcohol in anhydrous diethyl ether dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.

-

The triphenylphosphine oxide can be precipitated by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and removed by filtration.

-

The filtrate is then carefully concentrated under reduced pressure, and the resulting this compound is purified by distillation.

-

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 4628-21-1 |

| Molecular Formula | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol |

| Boiling Point | ~84-85 °C (for the mixture of isomers) |

| Density | ~0.929 g/cm³ (for the mixture of isomers) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 129.7 (C2), 126.2 (C3), 39.2 (C1), 12.7 (C4)[2] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 1640 (C=C stretch), 610 (C-Cl stretch), 2980–3080 (alkenyl C–H stretch)[2] |

| Mass Spectrometry (MS) | Base peak: m/z 55 (C₄H₇⁺); Molecular ion: m/z 90 (M⁺, ³⁵Cl) and 92 (M⁺+2, ³⁷Cl) in a ~3:1 ratio[2] |

Visualizations

Caption: Reaction pathway for the hydrochlorination of 1,3-butadiene.

Caption: Experimental workflow for the isomerization of 3-chloro-1-butene.

Caption: Stereospecific synthesis of this compound from (Z)-crotyl alcohol.

Conclusion

The journey to understanding and synthesizing this compound reflects the broader advancements in organic chemistry, from early explorations of isomeric mixtures to the development of stereoselective synthetic methods. The historical methods of butadiene hydrochlorination and isomer isomerization remain relevant on an industrial scale, while the stereospecific conversion of (Z)-crotyl alcohol provides a reliable route for laboratory-scale synthesis where stereochemical purity is paramount. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important synthetic building block.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to (Z)-1-Chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for (Z)-1-Chlorobut-2-ene, a vital intermediate in various chemical syntheses. This document collates available computational and experimental data to offer a detailed understanding of the molecule's structural, vibrational, and electronic properties. The information presented herein is intended to support further research and development activities involving this compound.

Molecular Geometry

The equilibrium molecular structure of this compound has been determined using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries. The following table summarizes the key geometrical parameters obtained from a B3LYP/6-311+G** level of theory.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Lengths (Å) | ||

| C=C | 1.34[1] | |

| C-Cl | 1.77[1] | |

| C-C | Data not available | |

| C-H (vinyl) | Data not available | |

| C-H (methyl) | Data not available | |

| C-H (methylene) | Data not available | |

| Bond Angles (°) | ||

| C1-C2-C3 | 123[1] | |

| Other Angles | Data not available | |

| Dihedral Angles (°) | ||

| C1-C2-C3-C4 | 0[1] | |

| Other Dihedrals | Data not available |

Vibrational Spectroscopy

Vibrational analysis provides insights into the dynamic behavior of the molecule. The calculated and experimental vibrational frequencies are crucial for identifying the compound and understanding its bonding characteristics.

Table 2: Experimental and Theoretical Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| C=C Stretch | 1640[1] | Data not available | Stretching of the carbon-carbon double bond |

| C-Cl Stretch | 610[1] | Data not available | Stretching of the carbon-chlorine bond |

| Alkenyl C-H Stretch | 2980–3080[1] | Data not available | Stretching of the C-H bonds on the double-bonded carbons |

| Other Modes | Data not available | Data not available |

Note: A complete list of calculated vibrational frequencies and their assignments for this compound is not available in the cited literature. Experimental values are for key characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. The following table compares the experimental chemical shifts with theoretical values, which are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H | H1 (CH₂) | 3.92 (d, 2H, J = 6.8 Hz) | Data not available |

| H2, H3 (CH=CH) | 5.45 (m, 2H, J = 10.2 Hz) | Data not available | |

| H4 (CH₃) | 1.61 (t, 3H, J = 7.1 Hz) | Data not available | |

| ¹³C | C1 (CH₂Cl) | 39.2 | Data not available |

| C2 (=CH) | 129.7 | Data not available | |

| C3 (=CH) | 126.2 | Data not available | |

| C4 (CH₃) | 12.7 | Data not available |

Note: Comprehensive calculated NMR chemical shift data for this compound are not available in the surveyed literature. The experimental data is referenced from CDCl₃ solvent.

Experimental and Computational Protocols

Computational Methodology

The computational data presented in this guide were obtained using the Density Functional Theory (DFT) method with the B3LYP functional and the 6-311+G** basis set[1]. A typical computational workflow for determining the properties of this compound is outlined below.

The process begins with an initial guess of the molecular structure. A geometry optimization is then performed to find the lowest energy conformation. Following optimization, frequency calculations are carried out to confirm that the structure is a true minimum on the potential energy surface and to obtain the vibrational spectra. Finally, NMR chemical shifts are calculated on the optimized geometry.

Experimental Procedures

Detailed experimental protocols for the acquisition of the spectroscopic data cited in this document are not explicitly provided in the source materials. Generally, ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Logical Relationships in Quantum Chemical Calculations

The various calculated properties are interconnected. The accuracy of the calculated vibrational frequencies and NMR chemical shifts is highly dependent on the quality of the optimized molecular geometry.

References

safety data sheet and handling of (Z)-1-Chlorobut-2-ene

An In-depth Technical Guide to the Safety Data Sheet and Handling of (Z)-1-Chlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of this compound, a reactive chemical intermediate used in various synthetic applications. The information presented is intended for use by trained professionals in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound, also known as cis-1-chloro-2-butene or cis-crotyl chloride, is the cis isomer of 1-chlorobut-2-ene. It is a colorless liquid and is known to be an eye and respiratory tract irritant.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4628-21-1[2][3][4] |

| Molecular Formula | C4H7Cl[2][4][5] |

| Molecular Weight | 90.55 g/mol [2][5] |

| IUPAC Name | This compound[5] |

| Synonyms | cis-1-Chloro-2-butene, (Z)-Crotyl chloride, (2Z)-1-chloro-2-butene[5] |

| InChI | InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-[5] |

| InChIKey | YTKRILODNOEEPX-IHWYPQMZSA-N[5] |

| Canonical SMILES | C/C=C\CCl[5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | -96°C (estimate)[3][4] |

| Boiling Point | 69.71°C (estimate)[4] |

| Density | 0.9366 g/cm³ |

| Vapor Pressure | 80.6 mmHg at 25°C[3] |

| Refractive Index | 1.4365[3] |

| Flash Point | 105.4°C[3] |

| XLogP3 | 1.7[3] |

Safety and Hazard Information

Table 3: GHS Hazard Classification (for isomeric mixture)

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapour[6] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[6] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Note: The GHS classification is for the (E)-isomer or a mixture and should be considered relevant for the (Z)-isomer in the absence of specific data.

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If swallowed, rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent safety measures in a well-ventilated area, preferably a chemical fume hood.

Engineering Controls:

-

Use explosion-proof equipment and ensure adequate ventilation.[6]

-

Take precautionary measures against static discharge.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. Immediately change contaminated clothing.

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.

The following diagram illustrates a general workflow for safely handling this compound in a research setting.

Caption: A generalized workflow for the safe handling of this compound.

Reactivity and Stability

This compound is a reactive compound due to the presence of an allylic chlorine, which is a good leaving group in nucleophilic substitution reactions.[7] The Z (cis) geometry can sterically hinder reactions that require a planar transition state.[7] The product is chemically stable under standard ambient conditions (room temperature). Vapors may form an explosive mixture with air.

Experimental Protocols

Synthesis of this compound

This compound is typically produced along with its (E)-isomer and 3-chloro-1-butene (B1220285) via the hydrochlorination of 1,3-butadiene (B125203).[7] The formation of the (Z)-isomer is favored under conditions of kinetic control.[7]

Reaction: HCl + CH2=CH-CH=CH2 → ClCH2-CH=CH-CH3 + CH2=CH-CHCl-CH3

Key Parameters for Favoring (Z)-Isomer: [7]

-

Low Reaction Temperatures (55-65°C): Minimizes carbocation rearrangement and thermal randomization.[7]

-

Polar Solvents (e.g., acetic acid): Stabilize the ionic intermediates and favor syn-addition.[7]

-

Catalyst (Cuprous Chloride, CuCl): Coordinates the chloride ion and directs stereoselective attack.[7]

The following diagram outlines the synthesis pathway.

Caption: Synthesis of this compound from 1,3-butadiene and HCl.

Toxicological Information

Specific toxicological data for this compound is limited. The available data is for the isomeric mixture of 1-chlorobut-2-butene.

Table 4: Acute Toxicity Data (for isomeric mixture)

| Route of Exposure | Species | Value |

| Inhalation (LC50) | Rat | 16,300 mg/m³/4hr[1] |

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

First Aid Measures

-

General Advice: First aiders should protect themselves. Show the safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Highly flammable. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.

-

Hazardous Combustion Products: Carbon oxides, Hydrogen chloride gas.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from heat and sources of ignition.

-

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are aware of the associated hazards. Always refer to the most current safety data sheet provided by the supplier before use.

References

- 1. 1-Chloro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]

- 2. guidechem.com [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 4628-21-1 [m.chemicalbook.com]

- 5. 2-Butene, 1-chloro-, (2Z)- | C4H7Cl | CID 5463237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | 4628-21-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of (Z)-1-Chlorobut-2-ene in Stereoselective Alkylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a valuable C4 building block in organic synthesis, particularly in the stereoselective formation of carbon-carbon bonds. Its unique stereochemical configuration allows for the synthesis of complex molecules with precise control over the geometry of newly formed chiral centers. These application notes provide detailed protocols and data for the use of this compound in stereoselective alkylation reactions, a cornerstone in the synthesis of pharmaceuticals and natural products. The protocols outlined below are based on established and peer-reviewed methodologies, offering a guide for researchers to implement these transformations in their own laboratories.

Iridium-Catalyzed Asymmetric Allylic Alkylation of Tetralone-Derived Silyl (B83357) Enol Ethers

A powerful method for the enantioselective and diastereoselective synthesis of vicinal tertiary and all-carbon quaternary stereocenters involves the iridium-catalyzed allylic alkylation of prochiral enolates with crotyl chloride. The following protocol is adapted from the work of Hethcox, Shockley, and Stoltz, which demonstrates excellent control of stereoselectivity. While the original publication refers to "crotyl chloride," this protocol is applicable for the use of the (Z)-isomer to achieve specific diastereomeric outcomes.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation

Materials:

-

[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable chiral ligand

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

This compound

-

Substituted tetralone silyl enol ether

-

Anhydrous Tetrahydrofuran (THF)

-

TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

-

Lithium Chloride (LiCl)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar is added [Ir(cod)Cl]₂ (2 mol %) and the chiral ligand (e.g., (S)-BINAP, 4 mol %).

-

The vial is sealed with a septum and purged with argon. Anhydrous THF (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

In a separate oven-dried vial, the tetralone-derived silyl enol ether (1.0 equiv), Proton Sponge® (2.0 equiv), and LiCl (2.0 equiv) are combined. The vial is sealed and purged with argon.

-

Anhydrous THF is added to dissolve the solids, followed by the addition of TBD (10 mol %).

-

The pre-formed catalyst solution is then transferred via syringe to the vial containing the nucleophile.

-

Finally, this compound (2.0 equiv) is added dropwise to the reaction mixture at 25 °C.

-

The reaction is stirred at 25 °C for 18 hours or until completion as monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated product.

-

The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC or SFC analysis.

Data Presentation: Iridium-Catalyzed Alkylation

| Entry | Nucleophile (Substituted Tetralone Silyl Enol Ether) | Product | Yield (%) | dr | ee (%) |

| 1 | 2-Methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl (B98337) ether | 2-((E)-But-2-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | >20:1 | 95 |

| 2 | 6-Methoxy-2-methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | 2-((E)-But-2-en-1-yl)-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one | 82 | >20:1 | 96 |

| 3 | 2,6-Dimethyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | 2-((E)-But-2-en-1-yl)-2,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 88 | >20:1 | 94 |

Note: The stereochemistry of the butenyl side chain in the product is typically observed as E, resulting from the reaction mechanism of the iridium catalyst.

Stereospecific SN2' Alkylation of Organocuprates

Organocuprates (Gilman reagents) are known to react with allylic electrophiles predominantly through an SN2' pathway. When using a stereochemically defined substrate such as this compound, this reaction can proceed with high stereospecificity, leading to the formation of products with a predictable double bond geometry.

Experimental Protocol: General Procedure for SN2' Alkylation with a Gilman Reagent

Materials:

-

Organolithium reagent (e.g., Methyllithium, n-Butyllithium)

-

Copper(I) Iodide (CuI)

-

Anhydrous Diethyl Ether or THF

-

This compound

Procedure:

-

To a flame-dried flask under an argon atmosphere, add CuI (1.0 equiv).

-

Cool the flask to -78 °C and add anhydrous diethyl ether or THF.

-

Slowly add the organolithium reagent (2.0 equiv) to the stirred suspension of CuI. The mixture will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent).

-

Stir the Gilman reagent at -78 °C for 30 minutes.

-